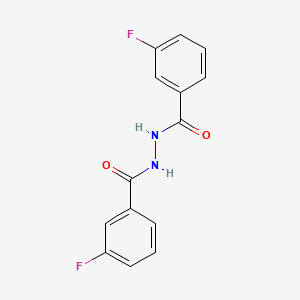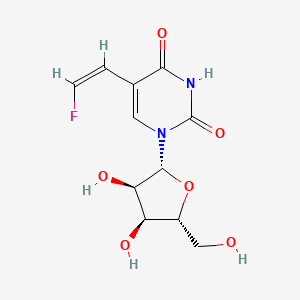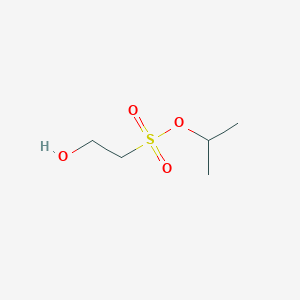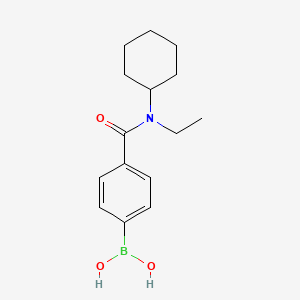
Hydrazine, 1,2-bis(m-fluorobenzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, 1,2-bis(m-fluorobenzoyl)- is a chemical compound with the molecular formula C14H11FN2O2 It is a derivative of hydrazine, where two m-fluorobenzoyl groups are attached to the nitrogen atoms of the hydrazine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1,2-bis(m-fluorobenzoyl)- typically involves the reaction of hydrazine with m-fluorobenzoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for Hydrazine, 1,2-bis(m-fluorobenzoyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield. Industrial production would also require stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazine, 1,2-bis(m-fluorobenzoyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form hydrazine derivatives with different substituents.
Substitution: The fluorobenzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzoic acids, while reduction could produce hydrazine derivatives with varying degrees of fluorination.
Applications De Recherche Scientifique
Hydrazine, 1,2-bis(m-fluorobenzoyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways involving hydrazine derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for developing new drugs.
Industry: It may find applications in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of Hydrazine, 1,2-bis(m-fluorobenzoyl)- involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl groups can enhance the compound’s binding affinity to specific targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Benzoyl-2-(2-fluorobenzoyl)hydrazine
- 1-Benzoyl-2-(4-fluorobenzoyl)hydrazine
- 1-Benzoyl-2-(2-chlorobenzoyl)hydrazine
Uniqueness
Hydrazine, 1,2-bis(m-fluorobenzoyl)- is unique due to the presence of two m-fluorobenzoyl groups, which impart distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
74038-74-7 |
|---|---|
Formule moléculaire |
C14H10F2N2O2 |
Poids moléculaire |
276.24 g/mol |
Nom IUPAC |
3-fluoro-N'-(3-fluorobenzoyl)benzohydrazide |
InChI |
InChI=1S/C14H10F2N2O2/c15-11-5-1-3-9(7-11)13(19)17-18-14(20)10-4-2-6-12(16)8-10/h1-8H,(H,17,19)(H,18,20) |
Clé InChI |
DJCSGSALPRONGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C(=O)NNC(=O)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S)-8,14-diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13412107.png)






